molecular formula C17H37NO2 B14712616 N,N,N-Trimethyldodecan-1-aminium acetate CAS No. 22214-02-4

N,N,N-Trimethyldodecan-1-aminium acetate

Cat. No.: B14712616
CAS No.: 22214-02-4
M. Wt: 287.5 g/mol
InChI Key: OIYJQMZNRJJLJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyldodecan-1-aminium acetate: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound consists of a dodecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and an acetate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Tertiary Amines: One common method involves the alkylation of tertiary amines with dodecyl halides. For example, dodecyl chloride can react with trimethylamine to form N,N,N-Trimethyldodecan-1-aminium chloride. This is then converted to the acetate form by ion exchange with sodium acetate.

    Quaternization: Another method involves the quaternization of dodecylamine with methyl iodide, followed by ion exchange to replace the iodide ion with an acetate ion.

Industrial Production Methods: Industrial production typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N,N-Trimethyldodecan-1-aminium acetate can undergo nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, hydroxides, and other anions.

    Solvents: Reactions are typically carried out in polar solvents such as water, ethanol, or methanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.

Scientific Research Applications

Chemistry:

    Surfactants: Used as surfactants in the preparation of emulsions and dispersions.

    Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction mixture.

Biology and Medicine:

    Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.

    Drug Delivery: Used in formulations to enhance the delivery of drugs across biological membranes.

Industry:

    Textile Industry: Used as an anti-static agent in the textile industry.

    Cosmetics: Incorporated in shampoos and conditioners for its surfactant properties.

Mechanism of Action

Surfactant Properties: The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This makes it effective in emulsifying oils and dispersing particles.

Antimicrobial Action: The positively charged ammonium ion interacts with the negatively charged cell membranes of microbes, disrupting their structure and leading to cell lysis.

Comparison with Similar Compounds

    Dodecyltrimethylammonium bromide: Similar structure but with a bromide ion instead of acetate.

    Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) and chloride ion.

    Tetradecyltrimethylammonium chloride: Tetradecyl chain and chloride ion.

Uniqueness:

    Acetate Ion: The presence of the acetate ion can influence the solubility and reactivity of the compound compared to its bromide or chloride counterparts.

    Chain Length: The dodecyl chain length provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.

Properties

CAS No.

22214-02-4

Molecular Formula

C17H37NO2

Molecular Weight

287.5 g/mol

IUPAC Name

dodecyl(trimethyl)azanium;acetate

InChI

InChI=1S/C15H34N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-2(3)4/h5-15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

OIYJQMZNRJJLJX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.